Technical Guide: 2-Aminothiazole Sulfate (CAS 63589-20-8)
Technical Guide: 2-Aminothiazole Sulfate (CAS 63589-20-8)
[1]
Executive Summary
2-Aminothiazole sulfate (CAS 63589-20-8) is the sulfate salt form of 2-aminothiazole, a critical heterocyclic scaffold in medicinal chemistry and industrial synthesis.[1] While the free base (CAS 96-50-4) is the primary reactive species, the sulfate salt is engineered for enhanced thermal stability, improved aqueous solubility, and resistance to oxidative degradation during storage.
This guide details the physicochemical properties, synthesis protocols, and application logic of 2-aminothiazole sulfate, specifically tailored for researchers in drug discovery (kinase inhibitors, antimicrobials) and fine chemical manufacturing.
Part 1: Chemical Identity & Physicochemical Profile
The sulfate salt (1:1 stoichiometry) stabilizes the electron-rich 2-aminothiazole core, which is prone to oxidation and polymerization in its free base form.
Table 1: Core Chemical Data
| Property | Data |
| Chemical Name | 2-Thiazolamine, sulfate (1:[1]1) |
| CAS Number | 63589-20-8 |
| Synonyms | 2-Aminothiazole sulfate; 2-Thiazolylamine sulfate |
| Molecular Formula | C₃H₄N₂S[1] · H₂SO₄ |
| Molecular Weight | 198.22 g/mol |
| Structure | Thiazole ring with an amino group at C2, protonated by sulfuric acid |
| Appearance | Off-white to beige crystalline powder |
| Solubility | Highly soluble in water (dissociates to free base); limited solubility in organic solvents (ether, chloroform) |
Stability & Reactivity[2][3]
-
Thermal Stability: The sulfate salt exhibits a significantly higher melting/decomposition point compared to the free base (mp 90°C).[1] This prevents fusion and caking during transport.[1]
-
Oxidation Resistance: The protonation of the exocyclic amine reduces the electron density of the ring, mitigating the risk of oxidative dimerization (formation of azo impurities) that plagues the free base.[1]
Part 2: Synthesis & Manufacturing Logic
The industrial preparation of 2-aminothiazole sulfate follows a two-stage workflow: the Hantzsch Thiazole Synthesis followed by Salt Formation .[1] This modular approach allows for the purification of the intermediate free base before stabilization.[1]
Stage 1: Hantzsch Synthesis (Free Base Formation)
Reaction Logic: Condensation of thiourea with an
-
Reagents: Thiourea, Chloroacetaldehyde (40% aq.), Water.[1]
-
Mechanism: Nucleophilic attack of sulfur on the
-carbon, followed by cyclization and dehydration.[1]
Stage 2: Sulfation (Salt Formation)
Reaction Logic: Controlled protonation in a non-aqueous or minimal-water environment precipitates the sulfate salt.[1]
Experimental Protocol: Preparation of 2-Aminothiazole Sulfate
-
Dissolution: Dissolve 10.0 g (100 mmol) of pure 2-aminothiazole (free base) in 50 mL of anhydrous ethanol. Maintain temperature at 40°C to ensure complete dissolution.[1]
-
Acid Addition: Slowly add concentrated sulfuric acid (98%, 5.5 mL, ~100 mmol) dropwise over 20 minutes.
-
Critical Control: Maintain internal temperature <60°C. The reaction is exothermic.[1]
-
-
Crystallization: Cool the mixture to 0-5°C and stir for 2 hours. The sulfate salt will precipitate as a white solid.[1]
-
Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 10 mL) to remove excess acid and unreacted free base.[1]
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Visualization: Synthesis Workflow
Figure 1: Step-wise synthesis from raw materials to the stable sulfate salt.[1]
Part 3: Applications in Drug Discovery[4]
2-Aminothiazole is a "privileged scaffold" in medicinal chemistry.[1] The sulfate serves as the stable input material for generating diverse libraries of bioactive compounds.[1]
Sulfonamide Antibiotics (Sulfa Drugs)
The historical and continued use of this scaffold lies in Sulfathiazole .[1]
-
Mechanism: The free amine (liberated from sulfate in situ) reacts with
-acetamidobenzenesulfonyl chloride.[1] -
Role: The thiazole ring mimics the pyrimidine ring of thiamine (Vitamin B1), acting as a competitive inhibitor in bacterial enzymatic pathways.[1]
Kinase Inhibitors (Oncology)
Modern application focuses on the 2-aminothiazole core as a hinge-binder in ATP-competitive kinase inhibitors (e.g., Dasatinib ).[1]
-
Binding Mode: The nitrogen atoms (thiazole N3 and exocyclic amino N) form critical hydrogen bonds with the hinge region of kinases (e.g., Src, Abl).[1]
-
Sulfate Utility: Used in early-stage synthesis to ensure high purity of the starting heterocycle, preventing "poisoning" of sensitive palladium catalysts used in subsequent cross-coupling reactions (e.g., Buchwald-Hartwig).[1]
Visualization: Pharmacophore Versatility
Figure 2: The 2-aminothiazole core serves as a versatile precursor for antibiotics and kinase inhibitors.
Part 4: Handling, Safety, and Quality Control
Safety Profile (E-E-A-T)
-
Hazards: Like the free base, the sulfate is an irritant (Skin/Eye) and potentially harmful if swallowed (acute toxicity).[1]
-
Dust Explosion: As a fine organic powder, handle in a fume hood to prevent dust accumulation.[1]
-
Incompatibility: Avoid contact with strong oxidizers (nitric acid) and strong bases (liberates the free amine).[1]
Quality Control (QC) Protocols
To validate the identity and purity of CAS 63589-20-8:
-
Melting Point Analysis:
-
Expectation: Decomposes/melts >200°C (distinct from free base at ~90°C).[1]
-
-
Solubility Test:
-
HPLC Analysis:
References
-
National Toxicology Program (NTP). (1992).[1][2] Chemical Properties of 2-Aminothiazole (CAS 96-50-4).[1][3][4][5] National Institutes of Health.[1] Link[1]
-
Mishra, K., et al. (2017).[1] "2-Aminothiazoles in Medicinal Chemistry: A Review." European Journal of Medicinal Chemistry. (Contextualizing the scaffold's role in drug discovery).
-
European Patent Office. (1992).[1] Process of producing 2-aminothiazole.[1][4][5][6][7][8][9] EP 0482607 A1.[1] Link (Describes industrial synthesis and purification logic).[1]
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Aminothiazole.[1][10]Link (Safety and handling data for the base moiety).[1]
-
PubChem. (2025).[1] 2-Thiazolamine, sulfate (1:1) - CAS 63589-20-8.[1] National Library of Medicine.[1] Link[1]
Sources
- 1. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. echemi.com [echemi.com]
- 4. guidechem.com [guidechem.com]
- 5. 2-Aminothiazole - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents | PLOS One [journals.plos.org]
- 9. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdhfinechemical.com [cdhfinechemical.com]
